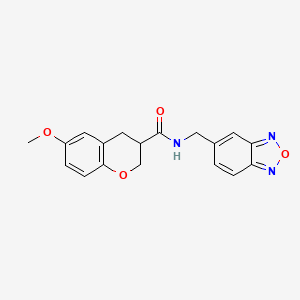
1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol is a useful research compound. Its molecular formula is C17H16N8O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.14470716 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Studies have developed methodologies for synthesizing bis(tetrazol-5-yl) derivatives and characterizing their molecular and crystal structures through techniques like NMR, IR, UV spectroscopy, and X-ray diffraction. These compounds exhibit diverse structural motifs and coordination geometries when combined with different metal ions, leading to the formation of novel complexes and coordination polymers with unique properties (Serebryanskaya et al., 2010; Sun et al., 2010).
Photophysical and Electrochemical Properties
Research on iridium tetrazolate complexes has demonstrated the essential role of ancillary ligands in color tuning, highlighting the influence of the tetrazolate ligand on the emission properties of these complexes. This insight is critical for designing photophysical devices and understanding the electronic properties of related compounds (Stagni et al., 2008).
Coordination Polymers and MOFs
The synthesis of coordination polymers and metal-organic frameworks (MOFs) utilizing bis(tetrazolyl) derivatives has been a subject of interest due to their potential applications in gas storage, separation, and catalysis. These studies have led to the development of materials with significant structural diversity and functionality, including self-penetrating networks and complexes exhibiting slow magnetic relaxation and photochromic behavior (Voitekhovich et al., 2020; Cao et al., 2015).
Optical Materials and OLEDs
The design and synthesis of organic sensitizers and ligands based on bis(tetrazolyl) derivatives for solar cell applications and OLEDs have been explored. These compounds show promising photovoltaic performance and incident photon to current conversion efficiency, underscoring their potential as materials for energy conversion and light-emitting devices (Kim et al., 2006).
Anion Transport and Chemical Sensing
Modifications of bis(benzimidazol-2-yl)benzene with electron-withdrawing groups have significantly enhanced anion transport activity. These findings are crucial for developing anion exchange membranes and sensors, showcasing the versatility of bis(tetrazolyl) derivatives in creating functional materials for chemical sensing and separation (Peng et al., 2016).
特性
IUPAC Name |
1,3-bis(5-phenyltetrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c26-15(11-24-16(18-20-22-24)13-7-3-1-4-8-13)12-25-17(19-21-23-25)14-9-5-2-6-10-14/h1-10,15,26H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVSMAQPFWRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CC(CN3C(=NN=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5541203.png)
![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)
![N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B5541231.png)
![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)
![Ethyl 4-[(2-ethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5541249.png)

